molecular formula C8H4ClF3O B1526605 2,4,6-Trifluorophenylacetyl chloride CAS No. 714963-55-0

2,4,6-Trifluorophenylacetyl chloride

Cat. No. B1526605
M. Wt: 208.56 g/mol
InChI Key: GAMFEVYAONWFME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4,6-Trifluorophenylacetyl chloride consists of a phenyl ring with three fluorine atoms (at positions 2, 4, and 6) and an acetyl chloride functional group (C=O) attached to the phenyl ring. The compound’s 3D structure can be visualized using tools like ChemSpider .

Scientific Research Applications

1. Application in Peptide and Amino Acid Derivatives Synthesis

2,4,6-Trifluorophenylacetyl chloride has potential applications in the synthesis of peptides and amino acid derivatives. The use of polymer-bound trityl chloride, which is structurally related, has been shown to simplify and increase the yield of these syntheses. This indicates the potential utility of 2,4,6-trifluorophenylacetyl chloride in similar contexts (Barlos et al., 1988).

2. Biodegradation Studies

Research has been conducted on the biodegradation kinetics of similar compounds, such as 2,4,6-trichlorophenol, by mixed microbial cultures. These studies provide insights into the environmental fate of related chlorophenols and can inform the handling and disposal of 2,4,6-trifluorophenylacetyl chloride (Snyder et al., 2006).

3. Photocatalytic Removal in Water Treatment

Investigations into the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder demonstrate an approach that could be adapted for removing 2,4,6-trifluorophenylacetyl chloride from aqueous environments. This research is crucial for understanding the degradation and removal of such compounds in water treatment processes (Gaya et al., 2010).

4. Characterization by Fluorine-19 Nuclear Magnetic Resonance

The utilization of trifluoroacetyl chloride, a compound closely related to 2,4,6-trifluorophenylacetyl chloride, in the characterization of various organic functional groups demonstrates the potential of 2,4,6-trifluorophenylacetyl chloride in similar analytical applications. Fluorine-19 NMR can be a valuable tool for studying the structure and properties of such compounds (Sleevi et al., 1979).

5. Use in Electrochemical Sensors

Research on the development of electrochemical sensors for detecting similar compounds, like 2,4,6-trichlorophenol, using CuO nanostructures, suggests potential applications for 2,4,6-trifluorophenylacetyl chloride in environmental monitoring and analysis (Buledi et al., 2021).

properties

IUPAC Name

2-(2,4,6-trifluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFEVYAONWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluorophenylacetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Crowley, C Lamberth, U Müller, S Wendeborn… - Tetrahedron …, 2010 - Elsevier
Novel trisubstituted pyrido[3,2-e][1,2,4]triazines have been found to possess similar biological activity to the corresponding pyridopyrazine fungicides against important phytopathogens …
Number of citations: 15 www.sciencedirect.com
PJ Crowley, C Lamberth, U Müller… - Pest Management …, 2010 - Wiley Online Library
BACKGROUND: The excellent fungicidal activity of [1,2,4]triazolo[1,5‐a]pyrimidines suggested the search for further analogues with improved properties. RESULTS: A series of novel …
Number of citations: 27 onlinelibrary.wiley.com

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